molecular formula C7H8N2O4S B181943 4-(Methylsulfonyl)-2-nitroaniline CAS No. 21731-56-6

4-(Methylsulfonyl)-2-nitroaniline

Cat. No. B181943
CAS RN: 21731-56-6
M. Wt: 216.22 g/mol
InChI Key: NDZFWKZHVAUUTN-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitroaniline is a chemical compound that has been used as a pharmaceutical intermediate . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .


Synthesis Analysis

A series of 4-(methylsulfonyl)aniline derivatives were synthesized in order to obtain new compounds as potential anti-inflammatory agents . In a study, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . The synthesis of these compounds involved stirring an appropriate aldehyde and 4-(methylsulfonyl)benzohydrazide in methanol containing a catalytic amount of acetic acid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)-2-nitroaniline is characterized by the sulfonyl functional group. This colorless solid is the simplest of the sulfones .


Chemical Reactions Analysis

Sulfonylation reactions using potassium/sodium metabisulfite as the source of sulfur dioxide have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .

Scientific Research Applications

  • Pesticidal Activity : Derivatives of 4-(Methylsulfonyl)-2-nitroaniline have been explored for potential pesticidal activity. The compounds, particularly tribromomethyl phenyl sulfone derivatives, have been synthesized and investigated as novel potential pesticides, highlighting their role in the development of herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

  • Chemical Transformations : The compound has been involved in studies exploring its reactions under various conditions. For instance, it has been shown to undergo transformations in aqueous sodium hydroxide solutions, leading to different products based on the specific conditions, indicating its reactivity and potential for creating various derivatives (Shaw & Miller, 1970).

  • Synthesis of Benzoic Acid Derivatives : There's research on synthesizing 2-Nitro-4-methylsulfonyl benzoic acid from 4-(Methylsulfonyl)-2-nitroaniline derivatives. These studies focus on optimizing conditions like reaction temperature and material ratios, indicating the compound's utility in synthesizing complex molecules with potential industrial applications (Ci, 2013).

  • Hypoxia-Selective Agents : Some studies have synthesized derivatives of 4-(Methylsulfonyl)-2-nitroaniline to create hypoxia-selective agents. These compounds are designed to target hypoxic cancer cells, offering a pathway to potentially effective treatments for solid tumors by exploiting the unique environment of cancerous tissues (Shyam et al., 1999).

  • Photoluminescent Materials : A Cd(II)–organic framework based on a derivative of 4-(Methylsulfonyl)-2-nitroaniline has been constructed and exhibits multi-responsive photoluminescence sensing properties. It's been particularly noted for its sensitivity to Fe3+ ions and some nitroaniline homologues, suggesting its potential in environmental and biological sensing applications (Yang, Wang, & Zhang, 2016).

  • Anaerobic Degradation Studies : The compound has been a subject in the study of anaerobic degradation by microbial strains. Understanding how it breaks down in different environmental conditions can be crucial for managing its environmental impact, especially given its industrial uses (Duc, 2019).

properties

IUPAC Name

4-methylsulfonyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFWKZHVAUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066727
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)-2-nitroaniline

CAS RN

21731-56-6
Record name 4-(Methylsulfonyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21731-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
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Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mesyl-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.485
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Zarychta, Z Daszkiewicz, J Zaleski - Acta Crystallographica Section …, 2005 - scripts.iucr.org
In the title compound, C8H10N2O4S, the N—N bond length [1.3488 (18) Å] indicates some double-bond character, while the torsion angle between the aromatic ring and the nitramine …
Number of citations: 4 scripts.iucr.org
DD MacNicol, PR Mallinson - Acta Crystallographica Section C …, 1995 - scripts.iucr.org
The title compound, C11H16N204S, shows significant rotation of the NEt2 and NO2 groups from the benzene plane, which reduces the steric compression of these ortho substituents. …
Number of citations: 4 scripts.iucr.org
M Erol, I Celik, BN Sağlık, A Karayel, M Mellado… - Journal of Molecular …, 2022 - Elsevier
In this study, new 1-ethyl-2-substituted-5-(methylsulfonyl)-1H-benzimidazole derivatives were designed and synthesized as computer-aided potential MAO-A and -B inhibitors. …
Number of citations: 3 www.sciencedirect.com
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za

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